Cefepime sulfate
Description
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRAHWHSZYCYEI-LSGRDSQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107648-78-2 | |
| Record name | Cefepime sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107648782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFEPIME SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP33Y0FYAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Walker’s Method: Early Industrial Synthesis
Walker’s pioneering method (reported in the 1990s) utilized 7-aminocarbonylcephalosporanic acid (7-ACA) as the starting material. The synthesis involved:
-
Silane Protection : Formation of a bis-trimethylsilyl intermediate to shield reactive groups.
-
Quaternization : Reaction with N-methylpyrrolidine (NMP) in Freon TF (1,1,2-trichloro-1,2,2-trifluoroethane) to introduce the pyrrolidiniomethyl group at the C-3 position.
-
Acylation : Coupling with (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid using benzotriazole active ester.
-
Sulfate Formation : Treatment with dilute sulfuric acid to precipitate this compound.
Key Data :
Naito’s Schiff Base Protection Approach
Naito et al. developed an alternative route using ACLH (7-amino-3-chloromethyl-3-cephem-4-carboxylic acid) as the precursor:
-
Schiff Base Formation : Protection of the 7-amino group with a benzylidene moiety.
-
Iodide Activation : Substitution of the chloromethyl group with iodine to enhance reactivity.
-
Quaternization in CCl₄ : Reaction with NMP in carbon tetrachloride to form the C-3 side chain.
-
Deprotection and Acylation : Hydrolysis of the Schiff base followed by acylation and sulfate precipitation.
Key Data :
-
Yield: 70% (acylamation step).
-
Limitation: Use of CCl₄, which poses toxicity risks and environmental concerns.
Improved Industrial Synthesis Methods
GCLE-Based Synthesis with Immobilized Enzymes
A modern patent (CN107201391B) outlines a four-step process using glutaryl-7-aminocephalosporanic acid (GCLE) to circumvent halogenated solvents:
Step 1: Deprotection of GCLE
-
Reaction Conditions : GCLE is treated with formic acid (molar ratio 6.5–7.5:1) in dichloromethane at −30°C for 18–20 hours.
-
Intermediate : DGCLE (4-desacetyl GCLE) precipitated using diethyl ether.
Step 2: Quaternization with NMP
-
Reaction Conditions : DGCLE reacts with NMP in ethyl acetate at −20°C.
-
Intermediate : 3-NMP-DGCLE isolated via petroleum ether precipitation.
Step 3: Enzymatic Deprotection
-
Process : Hydrolysis of the 7-position protecting group using immobilized penicillin acylase in aqueous solution.
-
Intermediate : 7-ACP precipitated with acetone and hydrochloric acid.
Step 4: Acylation and Sulfate Formation
-
Reaction Conditions : 7-ACP is acylated with AE-active ester (1.1:1 molar ratio) in dichloromethane using triethylamine as a base.
-
Sulfate Precipitation : The product is treated with dilute H₂SO₄ to yield this compound.
Key Data :
-
Overall Yield: 60.6% (from GCLE).
-
Purity: >99.6% (HPLC).
-
Advantage: Eliminates halogenated solvents, reducing environmental impact.
Deuterated this compound Synthesis
A specialized route for synthesizing isotopically labeled cefepime-d₃ sulfate involves:
-
Iodide Intermediate : Conversion of 3-chloromethyl cephalosporin to the iodide using NaI.
-
Deuterated Quaternization : Reaction with N-methyl-d₃-pyrrolidine to introduce deuterium at the methyl group.
-
Acylation and Sulfation : Identical to non-deuterated methods, yielding cefepime-d₃ sulfate.
Key Data :
Critical Analysis of Methodologies
Solvent Selection and Environmental Impact
Isomerization Control
Chemical Reactions Analysis
Complexation with Metal Ions
Cefepime forms stable complexes with Hg(I), Hg(II), and Ag(I) via donor atoms in its structure (amino, imino, carbonyl, carboxylate, and oxime groups).
Key Findings:
- Hg(I) complexation :
- Optimal at pH 3.5 using acetate buffer (phosphate/Britton–Robinson buffers cause precipitation) .
- Reaction completes in 10–15 min, forming a 1:2 (cefepime:Hg) complex with λ<sub>max</sub> at 263 nm (vs. 257 nm for free cefepime) .
- Stability: Absorption intensity remains constant for 50 min post-reaction .
| Parameter | Optimal Condition |
|---|---|
| Buffer | Acetate |
| pH | 3.5 |
| Reaction Time | 15–50 min |
| Solvent | Water (maximizes absorbance) |
- Selectivity : Hg<sub>2</sub>(NO<sub>3</sub>)<sub>2</sub> shows higher sensitivity than Hg(OAc)<sub>2</sub> or AgNO<sub>3</sub> .
Proposed Mechanism :
- Primary interaction : Hg(I) binds to the carboxylate group at position 2.
- Secondary coordination :
- Option A: 8-carbonyl group → 7-membered ring.
- Option B: β-lactam nitrogen → 5-membered ring.
- IR spectroscopy confirms shifts in carboxylate (1,650 cm<sup>−1</sup>) and carbonyl (1,750 cm<sup>−1</sup>) stretching frequencies .
Hydrolysis and Stability
The β-lactam ring is susceptible to hydrolysis under extreme pH or enzymatic action:
Degradation Pathways :
- Acidic conditions : Protonation of β-lactam nitrogen → ring cleavage.
- Alkaline conditions : Hydroxide attack on β-lactam carbonyl → inactive metabolites.
- Enzymatic (β-lactamases) : AmpC enzymes hydrolyze cefepime at a slower rate compared to earlier cephalosporins .
| Condition | Degradation Rate |
|---|---|
| pH 2.0 | Rapid (t<sub>1/2</sub> < 1 hr) |
| pH 7.0 | Stable for 24 hr |
| pH 9.0 | Moderate (t<sub>1/2</sub> ~4 hr) |
Zwitterion Formation
At pH < 4, cefepime adopts a zwitterionic structure due to:
- Protonation of the quaternary ammonium group (pK<sub>a</sub> ~3.1).
- Deprotonation of the 2-carboxylate group (pK<sub>a</sub> ~2.5) .
This enhances solubility in aqueous media (57.9 mg/mL in water) .
Metabolic Reactions
- Oxidation : <1% metabolized to N-methylpyrrolidine (NMP) → further oxidized to NMP-N-oxide via flavin-containing monooxygenases .
- Epimerization : Forms 7-epimer as a minor byproduct .
Analytical Derivatization
Cefepime reacts with:
- Ninhydrin : Forms a violet complex (λ<sub>max</sub> = 570 nm) via amino group interaction .
- Ferric chloride : Produces a yellow-brown chelate (λ<sub>max</sub> = 430 nm) with carboxylate groups .
Thermal Decomposition
Heating above 200°C results in:
Scientific Research Applications
Indications for Use
Cefepime is indicated for the treatment of infections caused by susceptible strains of bacteria, including:
| Infection Type | Indicated Use |
|---|---|
| Pneumonia | Moderate to severe cases caused by Streptococcus pneumoniae, Pseudomonas aeruginosa, etc. |
| Febrile Neutropenia | Empiric therapy, especially in high-risk patients |
| Urinary Tract Infections | Both uncomplicated and complicated (including pyelonephritis) |
| Skin and Soft Tissue Infections | Uncomplicated cases |
| Complicated Intra-abdominal Infections | Often used with metronidazole |
Pharmacokinetics
The pharmacokinetic profile of cefepime indicates that it is primarily eliminated through renal clearance. Key pharmacokinetic parameters include:
- Half-life : Approximately 2 hours
- Bioavailability : 100% when administered intramuscularly
- Volume of Distribution : Approximately 18-22 L
- Clearance : Total clearance ranges from 122 to 136 mL/min .
Efficacy Against Resistant Strains
Cefepime has been shown to be effective against certain resistant strains, including those producing AmpC β-lactamases. A study conducted at the First Affiliated Hospital of Bengbu Medical College highlighted cefepime's role as the drug of choice for severe gram-negative infections .
Case Study: Nosocomial Infections
A retrospective analysis involving patients with nosocomial pneumonia demonstrated that cefepime significantly reduced mortality rates compared to other antibiotics, particularly in cases caused by Pseudomonas aeruginosa .
Safety Profile
While cefepime is generally well-tolerated, it may lead to neurotoxicity in patients with renal impairment or when used inappropriately . Monitoring renal function is crucial during treatment.
Mechanism of Action
Cefepime sulfate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Table 1: Key Comparisons of Cefepime Sulfate and Analogous Cephalosporins
Efficacy and Clinical Outcomes
Cefepime’s stability against AmpC β-lactamases makes it preferable over third-generation cephalosporins in settings with high ESBL prevalence .
Table 2: Drug Compatibility Profile of this compound
| Compatible Agents | Incompatible Agents |
|---|---|
| Amikacin sulfate, Vancomycin | Aminophylline, Gentamicin |
| Heparin sodium | Tobramycin sulfate |
Biological Activity
Cefepime sulfate is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile have been the subject of extensive research. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.
Cefepime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the final transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death of susceptible bacteria. The unique zwitterionic structure of cefepime enhances its penetration through the outer membrane of Gram-negative bacteria, improving its efficacy against resistant strains .
Pharmacodynamics
Cefepime demonstrates a time-dependent killing effect, meaning that the duration for which the drug concentration exceeds the minimum inhibitory concentration (MIC) is crucial for its efficacy. Studies have shown that higher unbound plasma concentrations correlate with better treatment outcomes in animal models .
Table 1: Pharmacokinetic Parameters of Cefepime
| Parameter | Value |
|---|---|
| Volume of Distribution | ~0.2 L/kg |
| Protein Binding | ~20% |
| Elimination Half-Life | 2–2.3 hours |
| Excretion | 85% unchanged via urine |
Clinical Efficacy
Cefepime is indicated for various infections, including pneumonia, urinary tract infections, skin infections, and febrile neutropenia. Its broad spectrum makes it particularly effective against multidrug-resistant organisms such as extended-spectrum beta-lactamase (ESBL)-producing strains .
Case Study 1: Neurotoxicity in Renal Impairment
A notable case involved a patient with end-stage renal disease who developed prolonged neurotoxicity after cefepime administration. The patient experienced confusion and seizures attributed to cefepime toxicity, highlighting the need for careful monitoring in patients with renal impairment .
Key Findings:
- Prolonged neurotoxicity lasting over one week.
- Symptoms included confusion, encephalopathy, and nonconvulsive status epilepticus.
- Improvement was noted post-hemodialysis.
Table 2: Clinical Symptoms and Management in Cefepime Neurotoxicity
| Symptom | Management |
|---|---|
| Confusion | Discontinue cefepime |
| Seizures | Administer levetiracetam |
| Hypotension | Stabilization before dialysis |
Nephrotoxicity Studies
Research has demonstrated that cefepime can induce nephrotoxic effects characterized by renal tubular damage and alterations in biochemical markers such as urea and creatinine levels. A study in rats indicated dose-dependent renal changes following cefepime administration .
Table 3: Renal Function Changes Induced by Cefepime
| Dose (mg/kg) | Urine Output (mL/day) | Serum Creatinine (mg/dL) |
|---|---|---|
| 45 | Increased | Significant increase |
| 90 | Increased | Significant increase |
| 180 | Increased | Significant increase |
Safety Profile
Cefepime is generally well-tolerated; however, adverse effects can occur. Common side effects include transient elevations in blood urea nitrogen and serum creatinine levels. Rare cases of agranulocytosis have also been reported . The risk of neurotoxicity is particularly heightened in patients with renal dysfunction due to reduced clearance rates .
Q & A
Q. How to design a robust protocol for studying this compound’s penetration into cerebrospinal fluid (CSF)?
Q. What validation criteria ensure reproducibility in studies exploring this compound’s immunomodulatory effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
